
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide” is a complex organic compound. It contains several functional groups including an ethoxy group, a methylthiazol group, an isopropylsulfonyl group, and an acetamide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely influence the overall shape and properties of the molecule, such as its polarity and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the presence of the acetamide group could allow for hydrogen bonding .Scientific Research Applications
Antimicrobial Activity
Thiazol derivatives have been recognized for their antimicrobial properties. The presence of the thiazol ring in the compound suggests it could be effective against various bacterial and fungal species. Research indicates that similar structures have shown promising results in inhibiting microbial growth, which could make this compound a candidate for developing new antimicrobial agents .
Anticancer Properties
Compounds with a thiazol moiety have been associated with antiproliferative effects against certain cancer cell lines. This compound could potentially be investigated for its efficacy in inhibiting the growth of cancer cells, particularly in hormone-responsive cancers such as breast adenocarcinoma .
Anti-inflammatory Uses
The anti-inflammatory potential of thiazol derivatives is well-documented. This compound could be explored for its ability to modulate inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs .
Anticonvulsant Effects
Thiazol compounds have been studied for their anticonvulsant activities. This suggests that the compound may have applications in the treatment of epilepsy or other seizure-related disorders .
Antidiabetic Activity
The structural similarity of this compound to other thiazol derivatives that have shown antidiabetic activity suggests it could be used in the research and development of new treatments for diabetes by influencing insulin release or glucose metabolism .
Antiviral Research
Given the ongoing need for antiviral agents, particularly in the wake of global pandemics, this compound’s structure hints at potential antiviral properties. It could be part of studies aiming to discover novel compounds that can inhibit viral replication or entry into host cells .
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it showed promise as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-5-29-19-10-8-18(9-11-19)22-16(4)30-23(25-22)24-21(26)14-17-6-12-20(13-7-17)31(27,28)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHMGXFSRAXUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2982204.png)


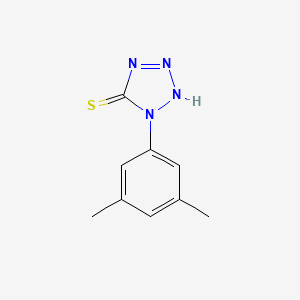
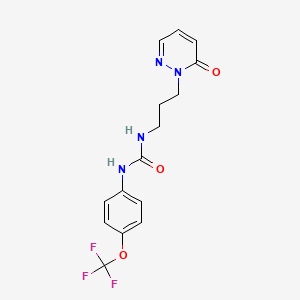
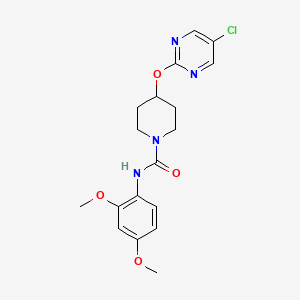
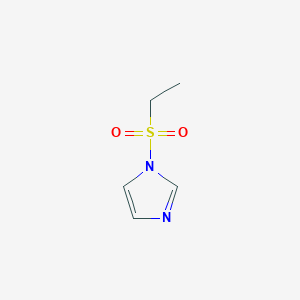
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)

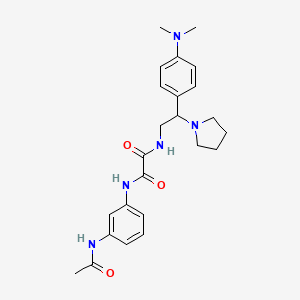
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2982216.png)
![5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2982220.png)
![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982223.png)